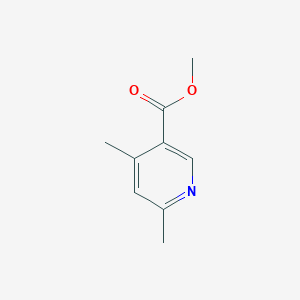

Methyl 4,6-dimethylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZKJCXLVXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508851 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69971-44-4 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4,6 Dimethylnicotinate and Substituted Nicotinates

Strategies for Regioselective Functionalization of the Pyridine (B92270) Ring System

The functionalization of the pyridine ring is complicated by its low reactivity towards electrophilic aromatic substitution and the tendency of the nitrogen lone pair to interact with Lewis acids. beilstein-journals.org Consequently, methods have been developed to achieve regioselectivity through either the construction of the ring with pre-installed substituents or the direct, controlled functionalization of a pre-existing pyridine system.

Condensation Pathways for Nicotinate (B505614) Ester Formation

Condensation reactions provide a powerful method for constructing the substituted pyridine ring of nicotinate esters from acyclic precursors. These methods allow for the strategic placement of substituents, including the dimethyl groups found in methyl 4,6-dimethylnicotinate.

One prominent approach involves the reaction of β-aminocrotonic acid esters with other reactants to form the pyridine ring. A preparation method for 2-methyl nicotinate involves a condensation reaction with a β-aminocrotonic acid ester, which offers high yield and purity suitable for industrial production. google.com Another example is the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297), which can yield either 2-hydroxy- or 2-amino-substituted nicotinic acid ethyl esters depending on the reaction conditions. nih.gov These pathways demonstrate how the final substitution pattern on the nicotinate ring can be determined by the choice of starting materials in a condensation reaction.

Ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines can be used to form derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. researchgate.net This highlights the utility of pre-functionalized nicotinates as building blocks for more complex heterocyclic systems.

Table 1: Examples of Condensation Reactions for Nicotinate Synthesis

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal, Ethyl cyanoacetate | Ammonium acetate, Acetic acid, Reflux | 2-Amino-6-phenyl-5-p-tolylazonicotinic acid ethyl ester | nih.gov |

| Compound B (from Compound A), β-Aminocrotonic acid ester | Alcohol solvent, 50-60 °C | 2-Methylnicotinate | google.com |

| Ethyl 2-amino-4,6-dimethylnicotinate, Triethyl orthoformate, Arylamines | Acetic anhydride, Boiling | 3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivatives | researchgate.net |

Halogenation and Subsequent Cross-Coupling Reactions

A versatile and widely used strategy for functionalizing the pyridine ring involves initial halogenation followed by transition-metal-catalyzed cross-coupling reactions. This two-step process enables the introduction of a wide variety of substituents at specific positions. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, but direct C-H functionalization can be challenging, often requiring harsh conditions. nih.gov Halogenation provides a reliable handle for subsequent, milder coupling reactions.

Efficient methods for the bromination and chlorination of aryl and heteroaryl pinacol (B44631) boronates have been developed using N-halosuccinimides without a metal catalyst, which can be applied to pyridine systems. researchgate.net For ketones, acid-catalyzed halogenation proceeds via an enolization mechanism, a process that can be adapted for heterocyclic systems with appropriate functionality. ambeed.com

Once halogenated, the pyridyl halide becomes a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to functionalize halogenated pyridines and nicotinates. nih.govcore.ac.uk The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is particularly prominent due to its mild conditions and tolerance of various functional groups. core.ac.ukoup.com

For instance, novel pyridine derivatives have been synthesized in moderate to good yields via the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) and its acetamide (B32628) derivative with various arylboronic acids, using Pd(PPh₃)₄ as the catalyst. core.ac.uk Similarly, methyl 5,6-dimethylnicotinate can be prepared from methyl 5-bromo-6-chloro-3-pyridinecarboxylate and trimethylboroxine (B150302) using a tetrakis(triphenylphosphine)palladium(0) catalyst. chemicalbook.com The development of pyridine sulfinates as coupling partners for aryl halides has also expanded the scope of palladium-catalyzed reactions, overcoming some of the stability and reactivity issues associated with pyridine-2-boronates. rsc.org

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions for Nicotinate Functionalization

| Pyridyl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives | Moderate to Good | core.ac.uk |

| Methyl 5-bromo-6-chloro-3-pyridinecarboxylate | Trimethylboroxine | Pd(PPh₃)₄, K₂CO₃ | Methyl 5,6-dimethylnicotinate | Not specified | chemicalbook.com |

| Pyridine-2-sulfinate | Aryl halides | Palladium catalyst | Biaryl pyridines | High Scope | rsc.org |

| 6-Chloropyridine sulfone | 3-Chlorophenylboronic acid | Palladium catalyst | Arylpyridine sulfone | Good | acs.org |

Copper-mediated coupling reactions represent a classical and continually evolving method for the functionalization of aryl halides, including those derived from pyridine. alberts.edu.in These transformations are particularly useful for forming C-N, C-O, and C-S bonds. An efficient protocol for synthesizing nicotinate derivatives has been developed through a copper-mediated cleavage of isoxazoles, where DMSO acts as a one-carbon surrogate. nih.govfigshare.com This method provides a rapid route to densely substituted N-heterocyclic compounds. figshare.com

In another application, copper catalysis was used to prepare methyl 6-chloro-5-(trifluoromethyl)nicotinate on a kilogram scale from methyl 6-chloro-5-iodonicotinate, demonstrating the industrial utility of this methodology. alberts.edu.in Furthermore, copper-catalyzed reactions have been developed for the aminothiolation and aminooxygenation of alkenes, showcasing the versatility of copper in facilitating complex bond formations that could be applied to pyridine-containing substrates. researchgate.net

Derivatization of the Carboxylate Ester Moiety

The methyl ester group of this compound is a key functional handle that can be readily modified through various chemical transformations. The most common of these are hydrolysis to the corresponding carboxylic acid and transesterification to other esters, which allows for the fine-tuning of the molecule's properties.

Transesterification and Hydrolysis Processes

Hydrolysis, the conversion of the ester back to a carboxylic acid and an alcohol, can be achieved under acidic or basic conditions. The kinetics of hydrolysis for various nicotinate esters have been studied extensively, revealing that the rate is dependent on factors such as pH and the structure of the ester group. tandfonline.comtandfonline.com For example, the hydrolysis of myristyl nicotinate was found to follow pseudo-first-order kinetics and was significantly faster in the presence of liver and skin homogenates compared to aqueous buffer solutions. tandfonline.com Studies on a series of nicotinate esters showed that steric hindrance in the alcohol moiety, such as in the tert-butyl ester, can significantly decrease the rate of hydrolysis. tandfonline.com

Transesterification is a process where the alcohol portion of the ester is exchanged. This equilibrium-driven reaction is often facilitated by removing the lower-boiling alcohol byproduct. orgsyn.org A patented process describes the synthesis of menthyl nicotinate via the transesterification of methyl nicotinate with menthol (B31143) under vacuum, with the removal of methanol (B129727) driving the reaction to completion and achieving high yields. google.comgoogle.com This method avoids the need for neutralization steps associated with direct esterification, leading to reduced product loss.

Table 3: Studies on Hydrolysis and Transesterification of Nicotinate Esters

| Process | Substrate | Conditions/Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Hydrolysis | Myristyl nicotinate | Aqueous phosphate (B84403) buffer (pH 5-10) | Follows pseudo-first-order kinetics; pH-dependent. | tandfonline.com |

| Hydrolysis | Various nicotinate esters (methyl, ethyl, etc.) | Human plasma | Steric hindrance affects hydrolysis rates; tert-butyl ester not detectably hydrolysed. | tandfonline.com |

| Hydrolysis | p-Methoxyphenyl nicotinate | Human serum albumin (HSA) | Compound acts as both a ligand and a substrate for HSA. | nih.govoup.com |

| Transesterification | Methyl nicotinate | Menthol, Sodium methoxide (B1231860) (alkaline catalyst), 70–120°C, Vacuum | Produces menthyl nicotinate with 83–87% yield and >99% purity. | google.com |

Amidation and Hydrazide Formation

The conversion of nicotinate esters into amides and hydrazides is a crucial transformation for creating derivatives with diverse biological and chemical properties. These reactions typically involve the nucleophilic substitution of the ester's alkoxy group.

Amidation: The amidation of nicotinate esters can be achieved through various methods, including aminolysis with ammonia (B1221849) or primary/secondary amines. For instance, methyl 2-chloro-5,6-dimethylnicotinate can be converted to 2-chloro-5,6-dimethylnicotinamide (B2371359) with high purity and yield by reacting it with ammonia in the presence of a N,N-dimethylnicotinamide catalyst. The reaction is typically conducted at a controlled temperature (≤20°C) for several hours, followed by distillation to remove the methanol byproduct.

Enzymatic approaches have also been developed for the green synthesis of nicotinamide (B372718) derivatives. Novozym® 435, a lipase (B570770) from Candida antarctica, effectively catalyzes the amidation of methyl nicotinate with various amines in environmentally friendly solvents like tert-amyl alcohol. nih.gov This method offers high product yields (81.6–88.5%) and significantly shorter reaction times compared to traditional batch processes. nih.gov

Hydrazide Formation: Nicotinohydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. The formation of a hydrazide from a nicotinate ester is typically accomplished by reacting the ester with hydrazine (B178648) hydrate. For example, methyl 6-methylnicotinate (B8608588) reacts with hydrazine in methanol at room temperature to form the corresponding hydrazide. lookchem.com The structure of 5-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylnicotinohydrazide highlights the use of the nicotinohydrazide moiety as a key building block in more complex molecules with potential biological activities. ontosight.ai The reaction to form hydrazides can be efficient, with some processes being completed in just a few hours at room temperature. lookchem.com

Table 1: Examples of Amidation and Hydrazide Formation Reactions

| Starting Material | Reagent(s) | Product | Conditions | Yield | Purity | Source(s) |

|---|---|---|---|---|---|---|

| Methyl 2-chloro-5,6-dimethylnicotinate | Ammonia (NH₃), N,N-dimethylnicotinamide | 2-Chloro-5,6-dimethylnicotinamide | ≤20°C, 6 hours | 97.3% | 98.8% | |

| Methyl nicotinate | Isobutylamine (B53898), Novozym® 435 | N-Isobutylnicotinamide | 50°C, 35 min, tert-amyl alcohol | 86.2% | - | nih.gov |

| Methyl 6-methylnicotinate | Hydrazine | 6-Methylnicotinohydrazide | 20°C, 2 hours, Methanol | - | - | lookchem.com |

Preparation of Alkyl-Substituted Nicotinates and Positional Isomers

The synthesis of nicotinates with various alkyl substitutions on the pyridine ring is of significant interest for developing new chemical entities. Several methodologies have been established to achieve this, often involving multi-component condensation reactions or ring transformation strategies.

A robust method for synthesizing polyalkylated or arylated nicotinates involves the FeCl₃-mediated condensation of enamino esters with enones. rsc.org This approach is versatile, allowing for the introduction of different alkyl or aryl groups at desired positions on the pyridine ring, which is often a challenge with traditional methods like the Hantzsch reaction. rsc.org The enamino esters are typically prepared in situ from β-keto esters and ammonium acetate. rsc.org

Another advanced strategy utilizes an isoxazole-based, four-step quasi one-pot procedure. acs.orgnih.govresearchgate.netacs.org This method starts with ketone enamines and 4-methylideneisoxazol-5-ones and proceeds through O-methylation, hydrogenative cleavage, and aromatization to yield fully substituted nicotinates. acs.orgnih.govresearchgate.netacs.org This procedure minimizes operational effort and maximizes yield by requiring only a single chromatographic purification at the final step. acs.org

The synthesis of specific positional isomers, such as methyl 5,6-dimethylnicotinate, can be accomplished through cross-coupling reactions. For example, methyl 5-bromo-6-chloro-3-pyridinecarboxylate can be reacted with trimethylboroxin in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and a base like potassium carbonate. chemicalbook.com The reaction is heated in a solvent such as 1,4-dioxane (B91453) to yield the desired dimethylated product. chemicalbook.com

Furthermore, the remodeling of (aza)indole skeletons provides a pathway to synthesize 2-alkyl substituted ethyl nicotinates. nih.gov This ring cleavage reaction involves treating N-phenylsulfonyl 3-formyl 7-azaindole (B17877) with a β-keto ester, like ethyl acetoacetate, using ammonium acetate as the nitrogen source. nih.gov This methodology has been shown to be robust, allowing for the synthesis of a wide array of substituted pyridines. nih.gov

Table 2: Selected Synthetic Methods for Alkyl-Substituted Nicotinates

| Method | Starting Materials | Key Reagents | Product Type | Source(s) |

|---|---|---|---|---|

| Condensation | Enamino esters, Enones | FeCl₃ | Polyalkylated/arylated nicotinates | rsc.org |

| Isoxazole Strategy | Ketone enamines, 4-Methylideneisoxazol-5-ones | Diazomethane, Mo(CO)₆/H₂O | Fully substituted nicotinates | acs.orgnih.govresearchgate.net |

| Cross-Coupling | Methyl 5-bromo-6-chloro-3-pyridinecarboxylate, Trimethylboroxin | Tetrakis(triphenylphosphine)palladium(0), K₂CO₃ | Methyl 5,6-dimethylnicotinate | chemicalbook.com |

| Ring Cleavage | N-Phenylsulfonyl 3-formyl 7-azaindole, Ethyl acetoacetate | Ammonium acetate | m-Aminopyridyl-o-methyl-substituted ethyl nicotinates | nih.gov |

Synthetic Optimization and Yield Enhancement Studies

Optimizing synthetic protocols is critical for making the preparation of this compound and related compounds more efficient, cost-effective, and scalable. Research in this area focuses on catalyst efficiency, reaction conditions, and procedural modifications to maximize yields and purity.

In the FeCl₃-mediated synthesis of polysubstituted nicotinates, the choice of catalyst was found to be crucial for producing high-quality, fully alkylated/arylated products. rsc.org This method represents a significant improvement over previous approaches that were limited in the types of substituents that could be introduced. rsc.org

For enzymatic reactions, such as the amidation of methyl nicotinate, optimization of parameters is key to achieving high yields. Studies have investigated the effects of substrate molar ratio, temperature, and reaction flow rate. nih.gov For the synthesis of N-isobutylnicotinamide, the highest yield (86.2%) was obtained with a methyl nicotinate to isobutylamine molar ratio of 1:2 and a reaction temperature of 50°C. nih.gov The use of continuous-flow microreactors with immobilized enzymes has been shown to dramatically reduce reaction times from 24 hours to 35 minutes while also improving yields compared to batch processes. nih.gov

Yield enhancement has also been a focus in the production of nicotinic acid, the precursor to nicotinate esters. While chemical synthesis methods can offer high yields, they often require harsh conditions and produce significant waste. nih.govresearchgate.net Biocatalytic processes using engineered enzymes are being developed to improve yields and sustainability. nih.gov For example, mutated strains of microorganisms have demonstrated significantly higher catalytic efficiency for nicotinic acid production. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 4,6 Dimethylnicotinate

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the pyridine (B92270) ring in Methyl 4,6-dimethylnicotinate towards aromatic substitution is dictated by the combined electronic influence of the nitrogen heteroatom, the two methyl groups, and the methyl carboxylate group.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is more favorable for electron-poor aromatic rings, especially when strong electron-withdrawing groups are present to stabilize the negatively charged intermediate (a Meisenheimer complex). acs.orgrsc.org The pyridine nitrogen makes the entire ring susceptible to nucleophilic attack. While the methyl groups are electron-donating and thus unfavorable for NAS, the electron-withdrawing methyl ester group at C3 facilitates this reaction. For NAS to occur, a suitable leaving group must be present on the ring. In the parent molecule, there are no conventional leaving groups like halogens. However, if a derivative such as Methyl 2-chloro-4,6-dimethylnicotinate were used, the chlorine atom at the C2 position (ortho to the ring nitrogen) would be highly activated for displacement by a nucleophile. researchgate.net The presence of an electron-withdrawing group ortho or para to the leaving group provides resonance stabilization for the carbanionic intermediate, accelerating the reaction. rsc.org

Cyclization Reactions and Fused Heterocycle Synthesis

The functional groups on this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The ester and methyl groups can participate in cyclization reactions to form bicyclic structures of significant interest in medicinal chemistry.

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles known for a wide range of biological activities. rsc.orgnih.govnih.gov The synthesis of these structures often involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine. While direct use of this compound is not widely documented, closely related analogues demonstrate a clear synthetic pathway.

A key strategy involves the use of an ortho-amino nicotinic acid derivative. For example, ethyl 2-amino-4,6-dimethylnicotinate undergoes a ternary condensation reaction with triethyl orthoformate and various arylamines to yield 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines. researchgate.net This reaction highlights how the dimethylnicotinate framework, once appropriately functionalized with an amino group at the C2 position, can be effectively cyclized to form the desired fused pyrimidine system.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidines from a Dimethylnicotinate Precursor researchgate.net

| Precursor | Reagents | Product |

| Ethyl 2-amino-4,6-dimethylnicotinate | Triethyl orthoformate, Arylamine | 3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine |

This approach underscores the utility of substituted nicotinates as building blocks for complex heterocyclic scaffolds. General synthetic strategies for pyrido[2,3-d]pyrimidines often start from 2-aminonicotinonitriles or 2-aminonicotinamides, which are cyclized with various one-carbon or multi-carbon synthons. rsc.org

1,3,4-Oxadiazoles and 1,2,4-triazoles are important five-membered heterocycles with diverse pharmacological applications. ontosight.aiorientjchem.org A common and effective route to these structures proceeds through a nicotinohydrazide intermediate. The methyl ester of this compound can be converted to the corresponding 4,6-dimethylnicotinohydrazide by reaction with hydrazine (B178648) hydrate. lookchem.com

Once formed, the hydrazide is a versatile intermediate for cyclization:

1,3,4-Oxadiazoles: The hydrazide can be reacted with carbon disulfide in a basic medium to form an intermediate which then cyclizes to a 5-thioxo-1,3,4-oxadiazole derivative. orientjchem.org Alternatively, reaction with a carboxylic acid or its derivative can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole. The existence of compounds like 5-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylnicotinohydrazide in chemical databases points to the viability of this synthetic strategy using a dimethylnicotinate core. ontosight.ai

1,2,4-Triazoles: The nicotinohydrazide can be treated with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which upon base-catalyzed cyclization yields a 1,2,4-triazole-3-thiol. orientjchem.org

This two-step sequence, involving hydrazide formation followed by cyclization, represents a key pathway for transforming the simple ester functionality of this compound into valuable heterocyclic systems.

Reactivity of Methyl Groups on the Pyridine Ring

The methyl groups at the C4 and C6 positions of the pyridine ring are not merely passive substituents; their C-H bonds are activated by the electron-deficient nature of the aromatic ring. This activation renders the methyl protons acidic enough to be removed by a strong base, and the groups can participate in condensation and oxidation reactions.

Condensation Reactions: A notable reaction of the methyl groups on the 4,6-dimethylnicotinate scaffold is their condensation with aromatic aldehydes. Research has shown that 4,6-dimethylnicotinic acid and its ethyl ester react with benzaldehyde (B42025) or m-nitrobenzaldehyde in the presence of acetic anhydride. rsc.org This reaction occurs at the methyl groups, leading to the formation of styryl derivatives. Under the studied conditions, condensations with two equivalents of an aldehyde resulted in the formation of 4,6-distyrylnicotinic acid, indicating that both methyl groups are reactive. rsc.org

Table 2: Condensation of 4,6-Dimethylnicotinic Acid with Benzaldehyde rsc.org

| Reactant | Reagent | Conditions | Product |

| 4,6-Dimethylnicotinic Acid | Benzaldehyde (2 equiv.) | Acetic Anhydride | 4,6-Distyrylnicotinic acid |

| Ethyl 4,6-dimethylnicotinate | Benzaldehyde | Acetic Anhydride | Ethyl 4-methyl-6-styrylnicotinate |

Oxidation Reactions: The methyl groups can be oxidized to various states, most commonly to carboxylic acids. A variety of methods exist for the oxidation of methyl groups on pyridine rings. These include processes using halogen oxidizing agents under the influence of actinic radiation google.com, hypervalent iodine reagents clockss.org, or microbiological oxidation using specific strains of microorganisms like Pseudomonas. google.com The reactivity of the methyl group towards oxidation can be influenced by its position on the ring and the presence of other substituents. Studies on the oxidation of substituted pyridines with hypervalent iodine indicate that methyl groups at the 2- and 4-positions are susceptible to oxidation, especially when activated by an electron-withdrawing group, while 3-substituted compounds are often unreactive. clockss.org Given that both methyl groups in this compound are in activated positions (C4 and C6, which is electronically similar to C4), they are expected to be susceptible to oxidation to the corresponding carboxylic acids under suitable conditions.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. While specific data for this exact molecule is scarce, valuable information can be gleaned from closely related systems and general principles.

Kinetics: Aromatic substitution reactions generally follow specific rate laws. Electrophilic aromatic substitution is typically a second-order process, with the rate dependent on the concentrations of both the aromatic substrate and the electrophile. The rate-determining step is usually the initial attack of the electrophile to form the carbocation intermediate. Nucleophilic aromatic substitution also proceeds via a two-step mechanism, and its rate is often determined by the first step, the attack of the nucleophile to form the stabilized Meisenheimer complex.

Thermodynamics: The thermodynamic properties of reactions involving the pyridine nucleus can be understood by examining related NAD+/NADH model systems. Dihydronicotinamides, which are reduced forms of nicotinamides, have been studied extensively. For example, the one-electron oxidation potentials of various methyl-substituted 1-benzyl-dihydronicotinamides in acetonitrile (B52724) have been determined. This data is crucial for understanding the thermodynamics of redox reactions. The introduction of methyl groups influences these potentials; for instance, the 2,4-dimethyl substituted analogue shows specific redox characteristics related to the stability of the resulting radical cation and its subsequent deprotonation.

Stereochemical Aspects of Nicotinate (B505614) Transformations

Reactions involving this compound can have significant stereochemical implications, particularly when new chiral centers are formed. The stereochemical outcome of such transformations is a critical aspect of its chemistry, especially in the context of synthesizing biologically active molecules, where often only one stereoisomer is active. researchgate.net

The field of asymmetric synthesis of azaheterocycles is challenging, with a focus on creating stereogenic centers, for example, alpha to the ring nitrogen. In the case of nicotinate derivatives, the stereochemistry of reactions is heavily influenced by the substituents on the pyridine ring. A prime example is the stereospecificity of hydride transfer in enzymatic reactions involving the NAD+/NADH coenzyme, for which nicotinates are model compounds. Studies on 2,4-dimethyl-3-carbamoyl pyridine systems have shown that the orientation of the C3-substituent (an amide in the model, an ester in the target compound) is crucial for dictating the stereochemical course of the reaction. The substituent can block one face of the pyridine ring, directing an incoming reagent (like a hydride) to the opposite face, leading to a specific stereoisomer. This concept of facial discrimination is fundamental to understanding how chiral information can be transferred during a reaction involving the pyridine ring.

Advanced Spectroscopic and Analytical Characterization Techniques in Nicotinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In methyl 4,6-dimethylnicotinate, four distinct proton signals are expected. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and carbonyl group, as well as the aromatic ring current.

The predicted ¹H NMR spectral data are summarized below. The aromatic proton (H-2) is expected at the most downfield position due to its proximity to the ring nitrogen. The methoxy (B1213986) protons of the ester group are deshielded by the adjacent oxygen, while the two methyl groups on the pyridine (B92270) ring appear at slightly different chemical shifts due to their positions relative to the ester and nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Aromatic CH) | 8.9 - 9.1 | Singlet (s) | 1H |

| H-5 (Aromatic CH) | 7.0 - 7.2 | Singlet (s) | 1H |

| -OCH₃ (Ester) | 3.8 - 4.0 | Singlet (s) | 3H |

| 6-CH₃ (Ring) | 2.5 - 2.7 | Singlet (s) | 3H |

| 4-CH₃ (Ring) | 2.4 - 2.6 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, nine distinct carbon signals are anticipated, including those of the pyridine ring, the two ring-attached methyl groups, the ester carbonyl group, and the ester methoxy group. The chemical shifts of the ring carbons are significantly affected by the nitrogen atom and the substitution pattern.

The predicted ¹³C NMR data are detailed in the table below. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The aromatic carbons C-2 and C-6 are shifted downfield due to the influence of the nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 167 |

| C-6 (Aromatic) | 158 - 160 |

| C-4 (Aromatic) | 148 - 150 |

| C-2 (Aromatic) | 145 - 147 |

| C-5 (Aromatic) | 120 - 122 |

| C-3 (Aromatic) | 118 - 120 |

| -OCH₃ (Ester) | 51 - 53 |

| 6-CH₃ (Ring) | 23 - 25 |

| 4-CH₃ (Ring) | 18 - 20 |

2D NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure, especially in complex molecules. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this compound, a COSY spectrum would primarily show weak long-range coupling between the aromatic protons (H-2 and H-5) and the protons of the adjacent methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals, confirming their assignments in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. pitt.edu It provides the skeletal framework of the molecule. Key expected correlations for this compound would include:

A correlation between the ester methoxy protons (-OCH₃) and the carbonyl carbon (C=O).

Correlations from the ring methyl protons (4-CH₃ and 6-CH₃) to their attached carbons (C-4 and C-6) and adjacent ring carbons.

Correlations from the aromatic protons (H-2 and H-5) to neighboring carbons, confirming the substitution pattern on the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and substituted pyridine structure.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| 1730 - 1715 | C=O Stretch (Strong) | Ester |

| 1600 - 1580 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |

| 1300 - 1150 | C-O Stretch | Ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, high-resolution mass spectrometry would confirm its elemental formula (C₉H₁₁NO₂).

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) and several fragment ions resulting from predictable bond cleavages.

| m/z Value (Predicted) | Ion/Fragment | Description |

| 165 | [M]⁺˙ | Molecular Ion |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical |

| 134 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 106 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.eduiastate.edu The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. jove.com By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained.

Analysis of this data would yield:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements for all bonds in the molecule, confirming the geometry of the pyridine ring and the ester group.

Conformation: The spatial orientation of the ester group relative to the plane of the pyridine ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding or π-stacking interactions.

While spectroscopic methods provide evidence for the molecular structure, single-crystal X-ray diffraction would offer the definitive and absolute structural proof in the solid state. rsc.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of modern organic chemistry, essential for both the purification of synthesized compounds and the assessment of their purity. For substituted nicotinates, including this compound, techniques such as flash chromatography and gas chromatography-mass spectrometry (GC-MS) are routinely employed.

Flash chromatography is a rapid and efficient purification technique used to isolate desired compounds from complex reaction mixtures. orgsyn.org It operates on the principle of normal-phase chromatography, where a solvent is pushed through a column packed with a stationary phase, typically silica (B1680970) gel, under moderate pressure. orgsyn.org This method is particularly effective for purifying nicotinate (B505614) derivatives on a small to medium scale. orgsyn.org

In the context of nicotinate synthesis, flash chromatography is a critical step post-reaction to remove unreacted starting materials, catalysts, and byproducts. For instance, in syntheses of related dimethylnicotinate esters like methyl 5,6-dimethylnicotinate, purification is successfully achieved using flash chromatography with a silica gel cartridge and a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc). chemicalbook.com Similarly, methyl nicotinate itself has been purified using a petroleum ether/ethyl acetate solvent system on a silica gel column.

The choice of eluent is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, allows for the sequential elution of compounds based on their polarity. The progress of the purification can be monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. semanticscholar.org

Table 1: Representative Flash Chromatography Parameters for Nicotinate Ester Purification

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica Gel (200-300 mesh) semanticscholar.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the sample through the column. | Hexane/Ethyl Acetate gradient chemicalbook.comsemanticscholar.org |

| Apparatus | The equipment used to perform the separation. | Glass column or pre-packed cartridge system chemicalbook.com |

| Detection Method | Method used to monitor the separation. | Thin-Layer Chromatography (TLC) semanticscholar.org |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. jfda-online.com GC-MS is used to confirm the identity, assess the purity, and quantify the amount of the target compound. mdpi.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com The column's stationary phase separates the components of the mixture based on their boiling points and affinities. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net

For substituted pyridines, GC-MS methods have been developed using capillary columns with stationary phases like 5% phenylmethylpolysiloxane. mdpi.com The temperature of the GC oven is typically programmed to ramp up, allowing for the separation of compounds with a range of volatilities. The mass spectrometer can be operated in different modes, such as total ion monitoring (TIM) or selected ion monitoring (SIM), the latter offering enhanced sensitivity for specific target analytes. nih.gov The resulting data provides both the retention time (from the GC) and the mass spectrum (from the MS), which together offer a high degree of confidence in the identification of the compound. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Substituted Pyridines

| Parameter | Description | Example Condition |

| GC Column | The capillary column used for separation. | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS, Equity-1) mdpi.com |

| Carrier Gas | Inert gas to move the sample through the column. | Helium mdpi.com |

| Injector Temperature | Temperature at which the sample is vaporized. | 250 - 280 °C |

| Oven Program | Temperature gradient applied to the column. | Initial 40-60°C, ramp to 280-300°C at 5-10°C/min mdpi.com |

| Ionization Mode | Method used to ionize the sample in the MS. | Electron Ionization (EI) at 70 eV mdpi.com |

| Detector | The component that detects the separated ions. | Quadrupole or Time-of-Flight (TOF) Mass Analyzer nih.govnih.gov |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique provides a crucial check on the purity and empirical formula of a newly synthesized compound. For this compound, elemental analysis verifies that the experimentally determined elemental composition matches the theoretical values calculated from its molecular formula, C₉H₁₁NO₂. bldpharm.comcambridge.org

The analysis is typically performed using a dedicated CHNS analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The instrument then calculates the percentage of each element present in the original sample. cambridge.org

For a pure sample of this compound, the experimental results from elemental analysis are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values. orientjchem.org Any significant deviation can indicate the presence of impurities, such as residual solvents or byproducts. This method is a standard procedure in the characterization of novel organic compounds and is often reported in the literature to support structural elucidation. orientjchem.orgresearchgate.net

**Table 3: Elemental Composition of this compound (C₉H₁₁NO₂) **

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 108.099 | 65.44 |

| Hydrogen | H | 1.008 | 11.088 | 6.71 |

| Nitrogen | N | 14.007 | 14.007 | 8.48 |

| Oxygen | O | 15.999 | 31.998 | 19.37 |

| Total | 165.19 | 100.00 |

Medicinal Chemistry and Drug Discovery Applications of Nicotinate Scaffolds

Structure-Activity Relationship (SAR) Studies of Methyl 4,6-dimethylnicotinate Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. researchgate.net For the this compound scaffold, SAR studies involve the systematic modification of its core structure to understand the impact of different substituents on a desired biological endpoint. While extensive SAR studies specifically originating from this compound are not widely documented in publicly available literature, the principles can be extrapolated from research on analogous substituted nicotinate (B505614) esters. vulcanchem.comevitachem.comsigmaaldrich.com

The core scaffold of this compound presents several key positions for chemical modification to probe the SAR:

The Ester Group (Position 3): Modification of the methyl ester to other esters (e.g., ethyl, isopropyl, benzyl) can significantly alter the compound's lipophilicity, solubility, and metabolic stability. This, in turn, influences its absorption, distribution, and duration of action. For instance, increasing the alkyl chain length can enhance lipophilicity, potentially improving membrane permeability.

The Pyridine (B92270) Ring (Positions 2, 4, 5, 6): The substituents on the pyridine ring are crucial determinants of biological activity. In the parent compound, positions 4 and 6 are occupied by methyl groups. SAR studies would explore replacing or modifying these groups. For example, introducing electron-withdrawing groups like halogens (e.g., chloro, fluoro) or electron-donating groups can modulate the electronic environment of the ring, affecting its interaction with biological targets. sigmaaldrich.comchembk.com

Introduction of New Functional Groups: Adding functional groups at the unoccupied 5-position or on the existing methyl groups can lead to new interactions with a target receptor. For example, a chloromethyl group at position 5 introduces a reactive site for covalent modification or further derivatization. evitachem.com

The goal of these modifications is to map the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov By analyzing the activity of a series of analogs, medicinal chemists can build a model that predicts the activity of novel compounds, guiding further synthesis and optimization. researchgate.net

Below is a hypothetical SAR data table for a series of this compound analogs, illustrating how systematic modifications could influence biological activity against a generic kinase target.

| Compound | R1 (at C4) | R2 (at C5) | R3 (at C6) | Kinase Inhibition (IC₅₀, nM) |

|---|---|---|---|---|

| 1 (Parent) | -CH₃ | -H | -CH₃ | 550 |

| 2 | -CF₃ | -H | -CH₃ | 220 |

| 3 | -CH₃ | -Cl | -CH₃ | 150 |

| 4 | -Phenyl | -H | -CH₃ | 85 |

| 5 | -4-Fluorophenyl | -H | -CH₃ | 60 |

| 6 | -CH₃ | -H | -Cyclopropyl | 480 |

This table is illustrative, based on general SAR principles, and does not represent experimentally verified data for a specific kinase.

Rational Drug Design Strategies based on Nicotinate Core

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to create new, specific, and effective drugs. nih.gov The nicotinate core, including scaffolds like this compound, serves as an excellent starting point for such strategies due to its synthetic tractability and presence in known bioactive molecules. nih.govnih.gov

Key rational design strategies involving the nicotinate core include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein (e.g., an enzyme or receptor) is known, SBDD can be employed. ucr.edu Computational tools like molecular docking can be used to predict how analogs of this compound might bind within the target's active site. openmedicinalchemistryjournal.com For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. The dimethyl substituents can be tailored to fit into specific hydrophobic pockets. This approach allows chemists to design modifications that enhance binding affinity and selectivity, saving significant time and resources compared to traditional screening. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, design can be guided by the structures of known active ligands. nih.gov If a series of active nicotinate derivatives is identified, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These mathematical models correlate the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) of the nicotinate analogs with their biological activities. The resulting QSAR equation can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. openmedicinalchemistryjournal.com

Fragment-Based Drug Design (FBDD): The nicotinate ring itself can be considered a molecular fragment. In FBDD, small fragments like dimethylpyridine are screened for weak binding to a target. ucr.edu Once a binding fragment is identified, it can be "grown" or "linked" with other fragments to create a more potent lead compound. The this compound scaffold could be developed by growing a methyl ester group from a validated 4,6-dimethylpyridine fragment that shows initial binding.

These strategies transform drug discovery from a process of serendipity to a more focused and predictable endeavor, with the nicotinate scaffold providing a versatile and robust chemical framework. researchgate.net

Lead Compound Identification and Optimization

The journey from an initial "hit" compound to a clinical candidate involves rigorous processes of lead identification and optimization. cambridgemedchemconsulting.com A hit is a compound showing desired biological activity in an initial screen, while a lead is a compound that has been chemically modified from a hit to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Lead Identification: A compound like this compound or a related analog could be identified as a hit from a high-throughput screening (HTS) campaign. The process of lead identification involves confirming this activity and assessing its potential for further development. cambridgemedchemconsulting.com Key considerations include:

Potency: Is the activity strong enough to warrant further investigation?

SAR Tractability: Is the structure amenable to chemical modification to establish an initial SAR? nih.gov The nicotinate core is highly tractable in this regard.

Chemical Properties: Does the compound have reasonable solubility and stability?

Novelty: Does the scaffold offer a novel chemical starting point, potentially avoiding existing patents?

Lead Optimization: Once a lead compound is selected, the goal of lead optimization is to refine its structure to produce a preclinical candidate. danaher.com This is an iterative cycle of designing, synthesizing, and testing new analogs to enhance multiple properties simultaneously. upmbiomedicals.com For a lead based on the this compound scaffold, optimization might focus on:

Improving Potency and Selectivity: Fine-tuning the substituents on the pyridine ring to maximize interactions with the desired target while minimizing off-target effects.

Optimizing ADMET Properties: Modifying the structure to improve Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. For example, the methyl ester might be replaced with a more metabolically stable group, or polar groups could be added to improve solubility and reduce unwanted protein binding. danaher.com

The following table illustrates a hypothetical lead optimization pathway starting from a hit compound.

| Compound ID | Modification from Lead | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target (Fold) | Metabolic Stability (t½, min) |

|---|---|---|---|---|

| LEAD-001 | - | 250 | 5 | < 5 |

| OPT-002 | Replace methyl ester with ethyl ester | 200 | 8 | 15 |

| OPT-003 | Add 4-Fluorophenyl at C4 | 45 | 50 | 12 |

| OPT-004 | Replace methyl ester with isoxazole | 55 | 45 | 40 |

| PRE-CANDIDATE | Add 4-Fluorophenyl at C4; Replace methyl ester with isoxazole | 15 | >200 | >60 |

This table is for illustrative purposes to show the multi-parameter optimization process in drug discovery.

Development of Nicotinate-Based Therapeutic Agents

The nicotinate scaffold is a component of numerous therapeutic agents across a wide range of medical applications. The esterification of nicotinic acid is a common strategy to modulate its properties, leading to drugs with distinct pharmacological profiles. nih.govresearchgate.net

Examples of therapeutic areas where nicotinate-based agents are found include:

Vasodilators: Nicotinate esters are well-known for their vasodilating properties, which increase local blood flow upon topical application. This effect is mediated by the release of prostaglandin (B15479496) D2. Agents like methyl nicotinate and benzyl (B1604629) nicotinate are used in topical formulations to relieve muscle and joint pain. researchgate.netgoogle.com

Anti-inflammatory Agents: Some nicotinate derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). Morniflumate, for example, is the β-morpholinoethyl ester of niflumic acid and contains a nicotinate-related structure.

Hypolipidemic Agents: While nicotinic acid itself is a potent lipid-lowering agent, its use can be limited by side effects like flushing. Nicotinate esters have been explored as a way to deliver the benefits of nicotinic acid with potentially better tolerability. researchgate.net

Other Applications: The versatility of the nicotinate scaffold has led to its inclusion in drugs for various other purposes. These include opioid analgesics (e.g., Nicocodeine) and agents for enhancing skin health. nih.govresearchgate.net The development of meta-aminoaryl nicotinates has further expanded the chemical space for conjugating the vitamin B3 core to other bioactive molecules, opening new avenues for drug discovery. nih.gov

The continued exploration of nicotinate chemistry suggests that this scaffold will remain a valuable component in the development of future therapeutic agents. nih.gov

Prodrug Strategies and Bioreversible Derivatives

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical transformation. ijpsonline.com This strategy is widely used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, rapid metabolism, or undesirable side effects. ijpsonline.comnih.gov

The nicotinate ester motif is a classic example of a prodrug approach, particularly for the parent drug, nicotinic acid.

Carrier-Linked Prodrugs: this compound and other nicotinate esters are considered carrier-linked prodrugs. ijpsonline.com The active drug (nicotinic acid) is covalently attached to a carrier moiety (the alcohol portion of the ester) via a metabolically labile linkage. After administration, esterase enzymes in the body cleave the ester bond, releasing nicotinic acid and the corresponding alcohol. researchgate.net

Improving Patient Acceptance and Delivery: A primary reason for developing nicotinate ester prodrugs is to mitigate the side effects of nicotinic acid, such as intense cutaneous vasodilation (flushing) and gastric irritation. researchgate.netijpsonline.com By creating an ester, the free carboxylic acid group is masked. This can lead to slower, more controlled release of the active nicotinic acid, keeping its concentration below the threshold that typically induces side effects. researchgate.net This strategy has been successfully used in topical formulations to deliver nicotinic acid to the skin while avoiding systemic effects. researchgate.net

Enhancing Lipophilicity and CNS Delivery: The prodrug approach can be used to increase a drug's lipophilicity, thereby enhancing its ability to cross biological membranes like the blood-brain barrier (BBB). nih.gov A specialized "Chemical Delivery System" (CDS) has been developed using a 1,4-dihydro-N-methylnicotinic acid carrier. A drug is attached to this lipophilic carrier, allowing it to cross the BBB. Once in the brain, the carrier is oxidized to its charged pyridinium (B92312) salt form. This charged molecule is now trapped in the brain, where it can slowly release the active drug, providing sustained CNS therapeutic action. nih.gov

The use of nicotinate esters as bioreversible derivatives is a well-established and effective strategy in medicinal chemistry to enhance the therapeutic potential of parent drug molecules. openmedicinalchemistryjournal.com

Advanced Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of Methyl 4,6-dimethylnicotinate, molecular docking simulations would be instrumental in identifying potential biological targets, such as proteins or enzymes, with which it might interact. This process involves computationally placing the molecule into the binding site of a target protein and evaluating the binding affinity based on scoring functions.

The primary goal of such simulations would be to predict the binding mode and affinity of this compound to various macromolecular targets. A high binding affinity, often represented by a low docking score (e.g., in kcal/mol), would suggest a strong interaction and indicate that the compound could potentially modulate the activity of the target protein. nih.govmdpi.com The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net This information is crucial for understanding the mechanism of action at a molecular level and for guiding further optimization of the compound's structure to enhance its binding potency and selectivity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Pi-Alkyl, van der Waals |

| Acetylcholinesterase | -9.1 | Trp84, Phe330 | Pi-Pi Stacking, Hydrogen Bond |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research on this compound was not found.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. researchgate.net An MD simulation of this compound, both alone in a solvent and in complex with a target protein, would involve calculating the trajectory of atoms and molecules over a period of time, typically nanoseconds to microseconds.

For the isolated molecule, MD simulations would explore its conformational landscape, identifying the most stable three-dimensional structures. When in complex with a protein, these simulations would assess the stability of the binding pose predicted by molecular docking. mdpi.com Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to measure the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. mdpi.comnih.gov The results would provide a deeper understanding of the binding energetics and the role of solvent molecules in the interaction, offering a more realistic representation of the biological environment. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of a molecule. For this compound, methods like Density Functional Theory (DFT) would be used to calculate a wide range of properties, including the molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and charge distribution.

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap would suggest higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its non-covalent interaction capabilities and potential sites for metabolic reactions. These calculations are fundamental for understanding the intrinsic properties of this compound and for predicting its behavior in chemical and biological systems.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of nicotinic acid derivatives with known biological activities were available, a QSAR model could be developed to predict the activity of this compound.

The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model could then be used to predict the activity of new or untested compounds like this compound, thereby prioritizing synthetic and testing efforts.

In Silico ADME/Tox Predictions for Drug Candidate Assessment

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical step in drug discovery. scbt.com In silico ADME/Tox prediction models provide a rapid and cost-effective means of evaluating the drug-likeness of a molecule like this compound. scbt.com

These predictive models use the molecular structure to estimate various physicochemical and pharmacokinetic properties. For example, predictions can be made for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with key metabolic enzymes such as the cytochrome P450 family. Toxicity predictions can flag potential liabilities such as mutagenicity, carcinogenicity, and organ-specific toxicity. This early assessment of the ADME/Tox profile of this compound is essential for identifying potential developmental hurdles and for guiding its optimization into a viable drug candidate.

Table 2: Illustrative In Silico ADME/Tox Predictions for this compound

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Likely well-absorbed after oral administration. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research on this compound was not found.

Environmental and Green Chemistry Considerations in Nicotinate Synthesis

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for compounds like Methyl 4,6-dimethylnicotinate is a cornerstone of green chemistry. This involves designing synthetic pathways that are more efficient, utilize renewable feedstocks, and minimize the generation of hazardous byproducts.

One promising approach is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which significantly reduces the number of synthetic steps, solvent usage, and waste generation. Various green protocols for the synthesis of pyridine-based molecular frameworks have been developed using MCRs, often in conjunction with environmentally friendly catalysts and solvents researchgate.net.

Another key area of development is the utilization of bio-based feedstocks. For instance, researchers have explored the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, into pyridines using zeolite catalysts. This process offers a renewable alternative to petroleum-based starting materials for the pyridine (B92270) ring system nih.gov.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful tool for sustainable synthesis. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can be engineered to perform specific transformations. For example, phenylalanine ammonia-lyases (PALs) have been employed in the biocatalytic hydroamination of alkenes to produce substituted pyridylalanines with high enantioselectivity researchgate.net. While not a direct synthesis of this compound, this demonstrates the potential of biocatalysis in creating complex pyridine derivatives from simple precursors.

The following table summarizes and compares a traditional synthetic approach to a substituted pyridine with a potential sustainable alternative, highlighting the advantages of the green chemistry approach.

| Feature | Traditional Synthesis (e.g., Chichibabin) | Sustainable Synthetic Route (e.g., MCR) |

| Starting Materials | Often petroleum-derived | Can utilize renewable feedstocks |

| Number of Steps | Multiple steps often required | Often a one-pot reaction |

| Reaction Conditions | Harsh conditions (high temperature/pressure) | Milder reaction conditions |

| Byproducts | Can generate significant hazardous waste | Minimizes waste generation (high atom economy) |

| Overall Efficiency | Can be lower due to multiple steps and purifications | Higher overall efficiency |

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents plays a critical role in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry seeks to replace these with safer and more sustainable alternatives.

Ionic liquids (ILs) are another class of green solvents that are gaining attention. ILs are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can act as both solvents and catalysts, and their properties can be tailored for specific reactions. The use of ILs in the synthesis of pyridine and its fused systems has been shown to improve reaction efficiency and selectivity under milder conditions dntb.gov.ua.

Solvent-free synthesis, where reactions are carried out in the absence of any solvent, represents an ideal green chemistry scenario. These reactions often proceed more efficiently and with higher selectivity than their solution-based counterparts. Solventless methods have been successfully applied to the synthesis of various heterocyclic compounds, including 2,4,6-trisubstituted pyridines, significantly reducing waste and simplifying the work-up procedure researchgate.netacs.org. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also being explored as environmentally benign reaction media for the synthesis of various organic compounds rsc.org.

The table below provides a comparison of conventional solvents with greener alternatives for nicotinate (B505614) synthesis.

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Toluene, DMF, DMSO | Well-established, good solvating power | Volatile, toxic, environmental persistence |

| Bio-derived | Cyrene™ | Renewable source, biodegradable | Can be more expensive, may have different solvating properties |

| Ionic Liquids | Imidazolium-based salts | Low volatility, tunable properties, recyclable | Can be expensive, potential toxicity concerns |

| Solvent-Free | No solvent used | No solvent waste, simplified work-up | Not suitable for all reactions, potential for solid-state reactivity issues |

| Deep Eutectic Solvents | Choline chloride-urea | Biodegradable, low cost, easy to prepare | Can have high viscosity, limited thermal stability |

Catalyst Development for Reduced Environmental Impact

Catalysts are essential for many chemical reactions, but traditional catalysts can be hazardous or inefficient. The development of greener catalysts that are more active, selective, and reusable is a key goal of sustainable chemistry.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), are often preferred from a green chemistry perspective. They can be easily separated from the reaction mixture and reused, which reduces waste and lowers costs. Zeolites, which are microporous aluminosilicate (B74896) minerals, have shown great promise as catalysts for pyridine synthesis. For example, H-Beta, H-ZSM-5, and H-ZSM-12 zeolites have been used in the three-component condensation reaction of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridine and its derivatives nih.gov. The shape-selectivity of zeolites can also lead to higher yields of the desired product.

Biocatalysts, such as enzymes, offer a highly sustainable alternative to traditional metal-based catalysts. As mentioned earlier, enzymes operate under mild conditions and exhibit high specificity. The use of immobilized enzymes, where the enzyme is attached to a solid support, further enhances their industrial applicability by allowing for easy recovery and reuse.

Furthermore, research is ongoing into the development of novel catalytic systems that avoid the use of toxic or precious metals. For instance, catalyst-free synthesis of substituted pyridines has been reported, relying on the intrinsic reactivity of the starting materials under specific reaction conditions researchgate.net.

The following table highlights some examples of greener catalysts and their applications in pyridine and nicotinate synthesis.

| Catalyst Type | Example | Application in Pyridine/Nicotinate Synthesis | Green Chemistry Advantages |

| Zeolites | H-Beta, H-ZSM-5 | Synthesis of pyridine and picolines from ethanol, formaldehyde, and ammonia nih.gov | Reusable, shape-selective, can be derived from abundant materials |

| Biocatalysts | Phenylalanine ammonia-lyase (PAL) | Enantioselective synthesis of substituted pyridylalanines researchgate.net | Operates under mild conditions, highly selective, biodegradable |

| Ionic Liquids | Imidazolium-based ILs | Catalyst and solvent for multicomponent pyridine synthesis dntb.gov.ua | Recyclable, low volatility, can enhance reaction rates |

| Catalyst-Free | Thermal conditions | Synthesis of substituted pyridines from multicomponent reactions researchgate.net | Avoids catalyst toxicity and cost, simplifies purification |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of substituted pyridines, including nicotinic acid esters, is a well-established area of organic chemistry. However, the development of more efficient, sustainable, and versatile synthetic methods remains a key area of research. Future investigations into the synthesis of methyl 4,6-dimethylnicotinate could focus on the following:

Greener Synthetic Routes: Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch and Guareschi-Thorpe reactions, often involve harsh conditions and the use of toxic reagents. thermofisher.comdrugfuture.comnih.gov Modern approaches could explore catalyst-free reactions in aqueous media or the use of green solvents to improve the environmental footprint of the synthesis. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. bohrium.com Developing a multicomponent reaction for the synthesis of this compound could streamline its production and facilitate the creation of a library of related derivatives for further study.

Flow Chemistry: Continuous flow synthesis can offer advantages over batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could enable its large-scale production for potential commercial applications.

| Synthesis Method | Description | Key Features |

| Hantzsch Dihydropyridine (B1217469) Synthesis | A one-pot condensation of a β-keto ester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which can be oxidized to the corresponding pyridine. thermofisher.comwikipedia.org | Well-established, versatile for symmetrical and unsymmetrical pyridines. alfa-chemistry.com |

| Guareschi-Thorpe Condensation | The condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia to yield a pyridine derivative. drugfuture.com | Can be adapted for greener synthesis in aqueous media. rsc.orgrsc.org |

Identification of New Biological Targets and Therapeutic Areas

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities. nih.govnih.govresearchgate.net Future research on this compound could uncover novel biological targets and therapeutic applications.

Anti-inflammatory Effects: Nicotinic acid derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Research could explore the potential of this compound to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Antimicrobial Activity: Some nicotinic acid derivatives have shown promising activity against various bacterial and fungal strains. mdpi.comresearchgate.netnih.gov Screening this compound against a panel of pathogenic microorganisms could reveal potential applications in the development of new anti-infective agents.

Anticancer Properties: Certain derivatives of nicotinic acid have been found to exhibit cytotoxic activity against cancer cell lines, with some showing selectivity for specific cancer types. nih.gov Investigating the effects of this compound on cancer cell proliferation, apoptosis, and angiogenesis could lead to the discovery of a novel anticancer agent.

Lipid-Lowering Effects: Nicotinic acid is a well-known lipid-lowering agent. nih.govyoutube.com While the effects of the methyl and dimethyl substitutions on this activity are unknown, it would be a logical starting point for biological evaluation.

| Potential Therapeutic Area | Rationale based on Nicotinic Acid Derivatives |

| Anti-inflammatory | Derivatives have shown to inhibit inflammatory cytokines. nih.govnih.gov |

| Antimicrobial | Acylhydrazone and 1,3,4-oxadiazoline derivatives show activity against Gram-positive bacteria and fungi. mdpi.comresearchgate.net |

| Anticancer | Some derivatives exhibit cytotoxic effects and can inhibit key signaling pathways in cancer cells. nih.gov |

| Cardiovascular | Nicotinic acid is known to reduce cholesterol and triglycerides. nih.govyoutube.com |

Development of Advanced Drug Delivery Systems

The physicochemical properties of a drug molecule, such as its solubility and stability, are crucial for its therapeutic efficacy. Advanced drug delivery systems can be employed to overcome challenges associated with poor bioavailability. While the specific properties of this compound are not widely reported, future research could explore:

Prodrug Strategies: A prodrug approach could be used to enhance the solubility and delivery of nicotinic acid and its derivatives. nih.gov For instance, fluorinated esters of nicotinic acid have been investigated to improve their solubility in fluorocarbon liquids for pulmonary administration. nih.gov

Nanoparticle Formulation: Encapsulating this compound within nanoparticles could improve its stability, control its release, and target it to specific tissues or cells, potentially enhancing its therapeutic effect while minimizing side effects.

Applications in Chemical Biology and Material Science

The pyridine ring is a common motif in functional materials and chemical biology probes.

Corrosion Inhibition: Nicotinic acid and its derivatives have been studied as effective corrosion inhibitors for mild steel in acidic environments. tandfonline.com The presence of the nitrogen atom and the pi-electron system in the pyridine ring allows for adsorption onto the metal surface, forming a protective layer. The specific electronic properties imparted by the methyl and ester groups in this compound could modulate this activity.

Organic Electronics: Thiophene-based compounds containing a nicotinamide (B372718) moiety have been explored for their potential in organic electronics. researchgate.net The electronic properties of this compound could make it a candidate for incorporation into novel organic semiconductor materials.

Integration with Nanotechnology and Supramolecular Chemistry

The fields of nanotechnology and supramolecular chemistry offer exciting opportunities for the development of novel functional materials and systems.

Supramolecular Assemblies: Nicotinic acid and its derivatives can participate in the formation of co-crystals and other supramolecular assemblies through hydrogen bonding and other non-covalent interactions. tandfonline.com The specific substitution pattern of this compound could be exploited to design novel supramolecular structures with interesting properties.

Functionalized Nanomaterials: this compound could be used as a ligand to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted drug delivery or catalysis.

Biosynthetic Pathways and Natural Occurrence (e.g., metabolites in fermentation)